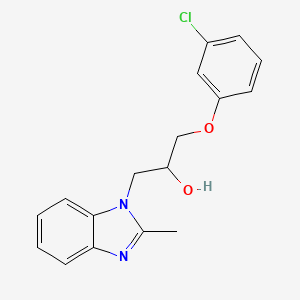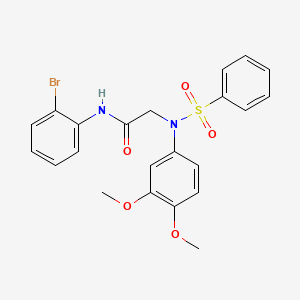![molecular formula C19H20N2O3S B5172742 isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)
isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
Compound X has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain oncogenes and to increase the expression of tumor suppressor genes in cancer cells. Additionally, it has been found to decrease the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in cells, thereby reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate X in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one limitation is that it is a relatively new isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate, and more research is needed to fully understand its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for research on isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate X. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetics and toxicity. Finally, it would be interesting to explore the potential of isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate X in combination with other anticancer drugs or immunotherapies.
In conclusion, isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate X is a novel chemical isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate that has shown promising results in scientific research. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and potential therapeutic applications make it a valuable tool for further investigation. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, as well as to explore its potential in combination with other anticancer drugs or immunotherapies.
Synthesemethoden
The synthesis of isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate X involves the reaction between isopropyl 2-bromo-3-oxobutanoate and 4-oxo-6-phenylthieno[2,3-d]pyrimidine-3(4H)-amine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions, and the resulting isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-15(19(23)24-12(2)3)21-11-20-17-14(18(21)22)10-16(25-17)13-8-6-5-7-9-13/h5-12,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEOCNCQEOWUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)C)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
![N-(3-methoxypropyl)-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5172698.png)
![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)
![1-[4-(benzyloxy)phenyl]-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172728.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)
![(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5172752.png)
![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)
![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5172785.png)